molecular formula C24H30N2O B2628109 4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone CAS No. 219989-14-7

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

Cat. No. B2628109
M. Wt: 362.517
InChI Key: KEQNXNWOGDAZKK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is a chemical compound with the molecular formula C24H30N2O. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Solid Phase Synthesis Utilizing Piperazine Linkers

A series of resin-bound 4-substituted-2-aminobutadienes have been synthesized through Wittig reaction with polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This method demonstrates the utility of piperazine as a cleavable enamine linker for the attachment of ketones, showing its compatibility with anion chemistry and potential applications in developing pharmaceuticals and research chemicals Hird, Irie, & Nagai, 1997.

Piperazine-Derived Hydrazone Linkers for Ketone Alkylation

The creation and application of three new solid supports with piperazine-derived hydrazine anchoring groups have been described for the immobilization of ketones. These supports allow for the alkylation of immobilized ketones, demonstrating the versatility of piperazine derivatives in synthetic chemistry, particularly in creating complex molecules with potential biological activity Lazny & Michalak, 2002.

Chiral Synthesis via Organoboranes

An approach to synthesizing enantiomerically pure α-phenyl amino alcohols through the asymmetric reduction of α-phenyl haloalkyl ketones or α-phenyl aminoalkyl ketones using B-chlorodiisopinocampheylborane has been highlighted. This technique offers a pathway to developing potential antipsychotic and bronchodilator drugs, showcasing the critical role of piperazine and ketone functionalities in medicinal chemistry Ramachandran, Gong, & Brown, 1995.

Antimalarial Activity of Piperazine Derivatives

Structural studies on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives reveal their anti-malarial activity. The molecular conformation and intermolecular hydrogen bonding play crucial roles in their biological activity, emphasizing the significance of piperazine derivatives in developing new antimalarial agents Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009.

Piperazine Derivatives as Corrosion Inhibitors

The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant corrosion inhibition efficiency for carbon steel in 1M HCl solution. This research highlights the potential application of piperazine derivatives in industrial corrosion protection, extending the utility of these compounds beyond pharmaceutical applications Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNXNWOGDAZKK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

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